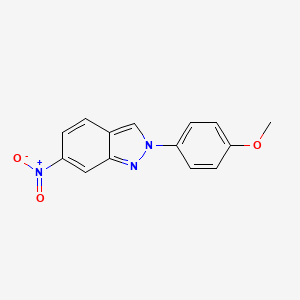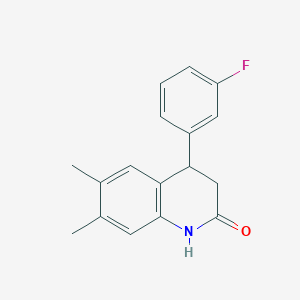
2-(4-methoxyphenyl)-6-nitro-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-6-nitro-2H-indazole is an organic compound that belongs to the class of indazole derivatives Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of a methoxy group at the 4-position of the phenyl ring and a nitro group at the 6-position of the indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-6-nitro-2H-indazole typically involves multi-step organic reactions. One common method is the nitration of 2-(4-methoxyphenyl)indazole. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position .
Another approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts to couple 4-methoxyphenylboronic acid with 6-bromo-2H-indazole under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. The Suzuki–Miyaura coupling reaction is favored for its efficiency and scalability in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-6-nitro-2H-indazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like tin(II) chloride, iron powder, or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine) or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-6-nitro-2H-indazole.
Reduction: Formation of 2-(4-methoxyphenyl)-6-amino-2H-indazole.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-6-nitro-2H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-6-nitro-2H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-6-nitro-2H-indazole
- 2-(4-Methoxyanilino)methylphenol
- 2-(Anilinomethyl)phenol
Uniqueness
2-(4-Methoxyphenyl)-6-nitro-2H-indazole is unique due to the presence of both a methoxy group and a nitro group, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H11N3O3 |
|---|---|
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-6-nitroindazole |
InChI |
InChI=1S/C14H11N3O3/c1-20-13-6-4-11(5-7-13)16-9-10-2-3-12(17(18)19)8-14(10)15-16/h2-9H,1H3 |
Clave InChI |
LPNLUZLKFOTQRF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C=C3C=CC(=CC3=N2)[N+](=O)[O-] |
Solubilidad |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-{[(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B14948392.png)
![5-(4-methoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14948398.png)
![4-(2-oxopyrrolidin-1-yl)-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzenesulfonamide](/img/structure/B14948401.png)
![N-benzyl-2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14948411.png)
![5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B14948419.png)
![1'-Methyl-1-(2-methylpropyl)-5-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B14948425.png)

![4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B14948434.png)

![3-benzyl-5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B14948464.png)
![methyl 2-{[(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B14948475.png)

